molecular formula C11H14O2 B1338898 3-Hydroxy-3-methyl-4-phenylbutan-2-one CAS No. 54123-76-1

3-Hydroxy-3-methyl-4-phenylbutan-2-one

Cat. No.: B1338898
CAS No.: 54123-76-1
M. Wt: 178.23 g/mol
InChI Key: DNRMAAJDFACPOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-3-methyl-4-phenylbutan-2-one can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Another method involves the use of nickel as a catalyst in 1,2-dimethoxyethane at elevated temperatures. This method is known for its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high purity and yield, and the product is often purified through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-4-phenylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-3-methyl-4-phenylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Properties

IUPAC Name

3-hydroxy-3-methyl-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRMAAJDFACPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536152
Record name 3-Hydroxy-3-methyl-4-phenylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54123-76-1
Record name 3-Hydroxy-3-methyl-4-phenyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54123-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3-methyl-4-phenylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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